

Recommended working concentration for IA1-8H2 in culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IA1-8H2

Cat. No.: B12386958

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Based on the search results, a specific antibody designated "IA1-8H2" could not be definitively identified. The provided information may contain a typographical error or refer to a non-publicly cataloged antibody. However, searches for similar terms yielded results for antibodies against "IA1" (also known as INSM Transcriptional Repressor 1) and "Iba1" (Ionized calcium-binding adapter molecule 1).

This document will proceed under the assumption that the intended target is Iba1, a widely used marker for microglia and macrophages. The following application notes and protocols are based on a representative rabbit monoclonal antibody against Iba1/AIF-1.

Application Notes for Anti-Iba1/AIF-1 Antibody

Target: Ionized calcium-binding adapter molecule 1 (Iba1/AIF-1)

Description: Iba1, also known as Allograft Inflammatory Factor 1 (AIF-1), is a 17 kDa cytoplasmic, calcium-binding protein that is specifically expressed in cells of monocytic lineage, such as microglia and macrophages.[1] It is commonly used as a marker for these cell types. Upregulated in response to interferon-gamma, Iba1 is involved in modulating macrophage-dependent immune responses.[1] As an F-actin-binding protein, it plays a role in actin cytoskeleton remodeling, which is crucial for morphological changes associated with microglia/macrophage activation and phagocytosis.[1]

Applications: The recommended working concentrations for this antibody are suitable for various immunoassays, including Western Blotting (WB), Immunofluorescence (IF),

Immunohistochemistry (IHC), and Flow Cytometry (FC).[1]

Recommended Working Concentrations

The optimal working concentration should be determined empirically for each specific application and experimental setting. The following table provides recommended starting dilutions based on available data.[1]

Application	Recommended Starting Dilution	Concentration Range (if stock is 1 mg/mL)
Western Blotting	1:1000	1 µg/mL
Immunofluorescence (Immunocytochemistry)	1:50 - 1:200	5 - 20 µg/mL
Immunofluorescence (Frozen)	1:50 - 1:200	5 - 20 µg/mL
Flow Cytometry (Fixed/Permeabilized)	1:50 - 1:200	5 - 20 µg/mL
Immunohistochemistry (Paraffin)	1:800 - 1:3200	0.3125 - 1.25 µg/mL
Immunoprecipitation	1:50	20 µg/mL

Experimental Protocols

Western Blotting Protocol

This protocol provides a general procedure for detecting endogenous levels of total Iba1 protein.

a. Cell Lysis and Protein Extraction

- Culture cells (e.g., macrophage or microglial cell lines) to the desired confluence.
- Wash cells once with ice-cold PBS.
- Add 1X RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape cells off the plate and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube.
- Determine protein concentration using a BCA or Bradford assay.

b. Electrophoresis and Transfer

- Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
- Run the gel until the dye front reaches the bottom.
- Transfer the proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting

- Block the membrane with 5% w/v non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary Anti-Iba1 antibody diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 5 minutes each with TBST.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.



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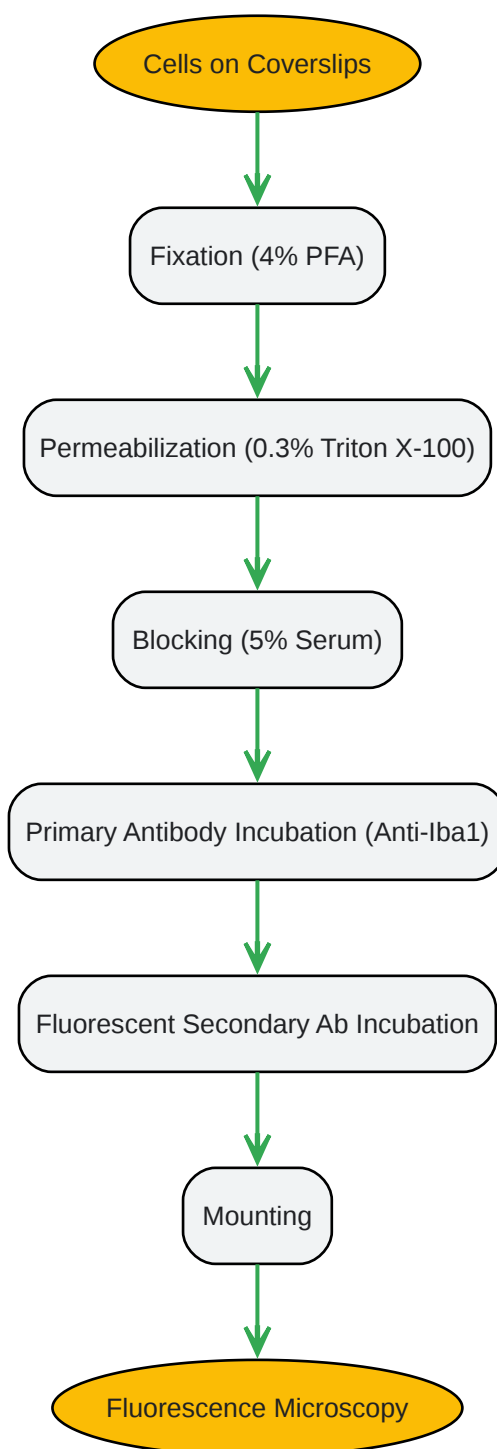
Fig 1. Western Blotting Workflow

Immunofluorescence (Immunocytochemistry) Protocol

This protocol is for visualizing Iba1 in cultured cells.

- Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS for 5 minutes each.
- Permeabilize the cells with 0.3% Triton™ X-100 in PBS for 10 minutes.
- Wash three times with PBS for 5 minutes each.
- Block with 5% normal goat serum (or other appropriate serum) in PBS for 60 minutes.
- Incubate with Anti-Iba1 primary antibody, diluted 1:50 to 1:200 in blocking buffer, in a humidified chamber overnight at 4°C.
- Wash three times with PBS for 5 minutes each.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
- Wash three times with PBS for 5 minutes each in the dark.
- (Optional) Counterstain nuclei with DAPI for 5 minutes.

- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Visualize using a fluorescence or confocal microscope.

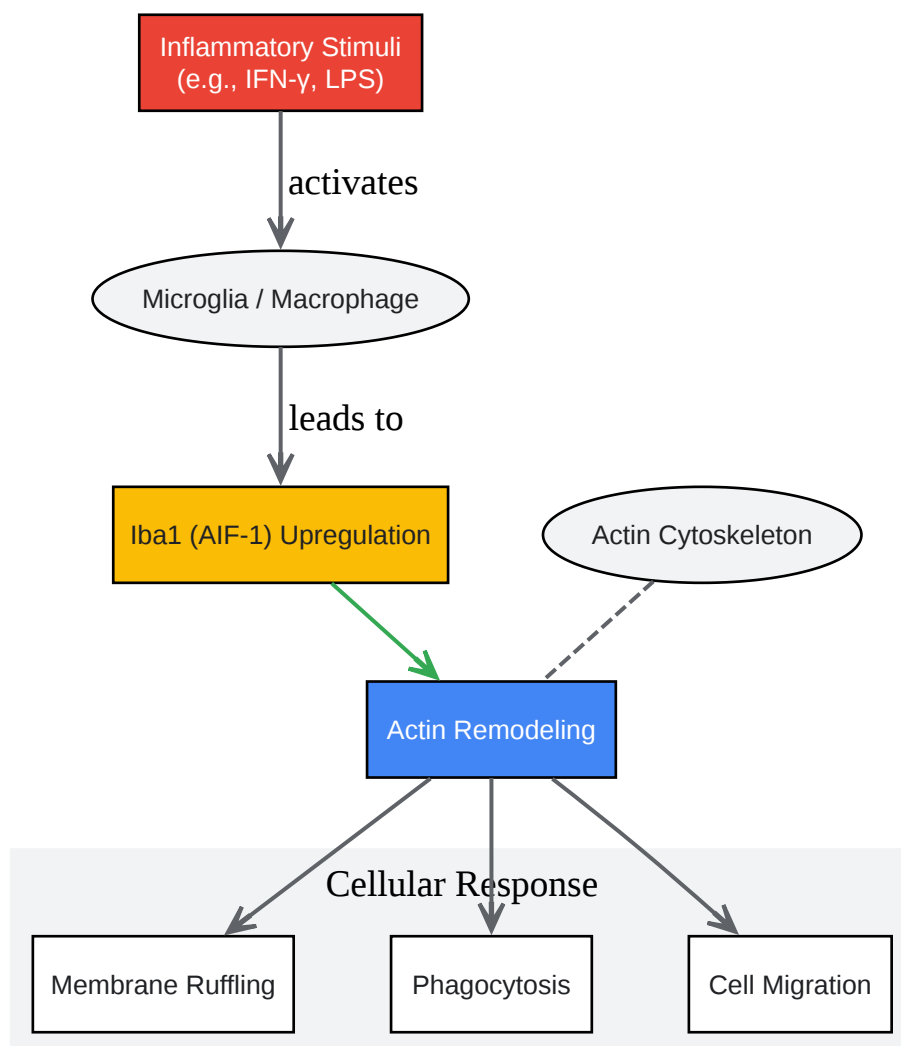


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Fig 2. Immunocytochemistry Workflow

Signaling and Functional Context of Iba1

Iba1 is a key player in the activation of microglia and macrophages. Its function is tightly linked to the reorganization of the actin cytoskeleton, which is essential for cell motility, membrane ruffling, and phagocytosis. Upon activation by stimuli such as pathogens or inflammatory signals, Iba1 expression is upregulated, and it contributes to the structural changes required for an effective immune response.



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Fig 3. Functional Role of Iba1 in Microglia/Macrophage Activation

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References

- 1. Iba1/AIF-1 (E4O4W) Rabbit Monoclonal Antibody (#17198) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Recommended working concentration for IA1-8H2 in culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386958#recommended-working-concentration-for-ia1-8h2-in-culture]

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